molecular formula C11H18N2O2 B137927 Cyclo(D-Leu-L-Pro) CAS No. 36238-67-2

Cyclo(D-Leu-L-Pro)

Cat. No. B137927
CAS RN: 36238-67-2
M. Wt: 210.27 g/mol
InChI Key: SZJNCZMRZAUNQT-BDAKNGLRSA-N
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Description

Cyclo(D-Leu-L-Pro) is a cyclic dipeptide, also known as a diketopiperazine, which consists of two amino acids, D-leucine and L-proline, forming a ring structure. This compound is of interest due to its potential biological activities and its role as a structural motif in peptides and proteins .

Synthesis Analysis

The synthesis of cyclo(D-Leu-L-Pro) and related cyclic peptides often involves the cyclization of linear peptide precursors. For instance, the synthesis of cyclo(D-Leu-L-Pro)4 was achieved, and the process was found to be selective for a specific conformation of the macrocycle . Similarly, the synthesis of cyclo(L-Leu-Pro-Leu-Pro) faced challenges, particularly when using all L-amino acids, resulting in cyclodimer formation. However, successful synthesis was achieved by adjusting the concentration during the cyclization process .

Molecular Structure Analysis

Cyclo(D-Leu-L-Pro) and its derivatives exhibit various conformations in solution, as revealed by spectroscopic studies. For example, cyclo(D-Leu-L-Pro)4 was found to adopt a C2-symmetric conformation in CDCl3 solution, but appeared to have a C4-symmetric conformation in NMR due to rapid intramolecular transformation . The conformational flexibility of these cyclic peptides is significant for their biological function and interaction with other molecules.

Chemical Reactions Analysis

Cyclic peptides like cyclo(D-Leu-L-Pro) can engage in complexation reactions with metal ions. Cyclo(D-Leu-L-Pro)4, for instance, selectively formed a complex with Ba2+ ions, and the rate of complex formation was faster than that of its diastereomer, cyclo(L-Leu-L-Pro)4, due to the absence of isomerization of peptide bonds during the complex formation .

Physical and Chemical Properties Analysis

Cyclic peptides such as cyclo(D-Leu-L-Pro) exhibit unique physical and chemical properties due to their cyclic structure. They have been studied for their antifungal properties, as seen in cyclo(L-Pro-D-Leu), which showed potent activity against Aspergillus species and was non-toxic to human cell lines at certain concentrations . The cyclic structure also influences the conformational properties and the ability to transport metal ions, as observed in cyclo(D-Leu-L-Pro)4, which facilitated cation transport through a liquid membrane .

Scientific Research Applications

Conformational Properties and Metal Ion Transport

Cyclo(D-Leu-L-Pro)4 is extensively studied for its unique conformational properties and its ability to transport metal ions. Ozeki, Kimura, and Imanishi (2009) synthesized and investigated Cyclo(D-Leu-L-Pro)4, revealing its ability to adopt a C2-symmetric conformation in solution and its rapid intramolecular transformation, making it appear C4-symmetric in NMR spectrum. Importantly, it forms a complex selectively with Ba2+ ions, facilitating efficient cation transport through a liquid membrane, indicating potential applications in ion transport and separation technologies (Ozeki, Kimura & Imanishi, 2009).

Unambiguous Stereochemical Assignment

Domzalski et al. (2021) addressed the challenge of stereochemical assignment in cyclic dipeptides like Cyclo(D-Leu-L-Pro). They created a synthetic library containing all stereoisomers of related cyclic dipeptides, providing a reference dataset for unambiguous stereochemical assignment using Electronic Circular Dichroism (ECD) spectroscopy. This work is crucial as stereochemistry significantly influences biological activity, paving the way for accurate analysis and application of these compounds in various biological contexts (Domzalski et al., 2021).

Antifungal Properties

The research by Kumar, Mohandas, and Nambisan (2013) identified an antifungal compound, Cyclo(l-Pro-d-Leu), from Bacillus cereus, associated with entomopathogenic nematodes. This compound showed potent antifungal activity against Aspergillus species, with promising applications as a biopreservative in food and feed, inhibiting fungal growth and mycotoxin production without toxicity to normal human cell lines (Kumar, Mohandas & Nambisan, 2013).

Peptide Conformation and Stereochemistry

The study by Li et al. (2013) synthesized cyclo(Boc-Cys-Pro-Leu-Cys-OMe) peptides to investigate the influence of stereochemistry on peptide conformations. They discovered that the stereochemistry of a single residue can significantly impact the properties of the entire peptide. This finding highlights the critical role of stereochemistry in the design and application of peptides in chemical and biological contexts (Li et al., 2013).

Future Directions

The biocontrol potential of Cyclo(D-Leu-L-Pro) has been confirmed against Meloidogyne incognita causing disease in tomato plants . More studies are needed to determine the complete functional landscape of biologically relevant compounds .

properties

IUPAC Name

(3R,8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJNCZMRZAUNQT-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157974
Record name (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(D-Leu-L-Pro)

CAS RN

36238-67-2
Record name (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36238-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclo(D-Leu-L-Pro)
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Citations

For This Compound
32
Citations
A Domzalski, L Margent, V Vigo, F Dewan… - Molecules, 2021 - mdpi.com
2,5-diketopiperazines (DKPs) are cyclic dipeptides ubiquitously found in nature. In particular, cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro) are frequently detected in many …
Number of citations: 1 www.mdpi.com
E OZEKI, S KIMURA, Y IMANISHI - International Journal of …, 1989 - Wiley Online Library
Cyclo(D‐LeU‐L‐PrO) 4 was synthesized and investigated on conformation, complexation with cations, and cation transport through liquid membrane. Cyclo(D‐Leu‐L‐Pro) 4 was found …
Number of citations: 6 onlinelibrary.wiley.com
J Kim, JC Kim, MK Sang - Frontiers in Microbiology, 2023 - ncbi.nlm.nih.gov
Pseudomonas spp. produce various antimicrobial substances, including cyclic peptides, which have been shown to suppress fungal pathogens. In a previous study, Pseudomonas …
Number of citations: 5 www.ncbi.nlm.nih.gov
AP by Aspergillus, A xylosoxidans Inhibits - researchgate.net
MATERIALS AND METHODS Microorganisms. The A1 bacterium, which was identified in the present work as Achromobacter xylosoxidans, was used throughout this study. …
Number of citations: 0 www.researchgate.net
PS Yan, Y Song, E Sakuno, H Nakajima… - Applied and …, 2004 - Am Soc Microbiol
Aflatoxins are potent carcinogenic and toxic substances that are produced primarily by Aspergillus flavus and Aspergillus parasiticus. We found that a bacterium remarkably inhibited …
Number of citations: 217 journals.asm.org
J Bojarska, A Mieczkowski, ZM Ziora, M Skwarczynski… - Biomolecules, 2021 - mdpi.com
Cyclic dipeptides, also know as diketopiperazines (DKP), the simplest cyclic forms of peptides widespread in nature, are unsurpassed in their structural and bio-functional diversity. …
Number of citations: 37 www.mdpi.com
Y Imanishi - Polymer journal, 1985 - nature.com
A cyclic oligopeptide, linear sequential polypeptides, and glycopeptides were synthesized and their activities in lipid assemblies were investigated in relation to conformational …
Number of citations: 1 www.nature.com
K Bláha, M Buděšínský, I Frič, J Pospíšek… - Collection of …, 1987 - cccc.uochb.cas.cz
Conformation of diastereoisomeric cyclo(L-neopentylglycyl-L-prolyl) (IV) and cyclo(D-neopentylglycyl-L-prolyl) (VIII) in solution was studied by 1 H and 13 C NMR spectroscopy. Both …
Number of citations: 2 cccc.uochb.cas.cz
SN Kumar, RS Lankalapalli, BSD Kumar - Applied biochemistry and …, 2014 - Springer
The in vitro synergistic antibacterial activity of six proline-based cyclic dipeptides [cyclo(d-Pro-l-Leu), cyclo(l-Pro-l-Met), cyclo(d-Pro-l-Phe), cyclo(l-Pro-l-Phe), cyclo(l-Pro-l-Tyr), and cyclo…
Number of citations: 24 link.springer.com
C Axel, E Zannini, EK Arendt, DM Waters… - Analytical and …, 2014 - Springer
Lactic acid bacteria (LAB) play an important role as natural preservatives in fermented food and beverage systems, reducing the application of chemical additives. Thus, investigating …
Number of citations: 29 link.springer.com

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